molecular formula C26H46N2O6S2 B12071603 N,N'-(1S,2S)-1,2-Cyclohexanediylbis[2-hydroxy-7,7-dimethyl-(1r,1'r,2s,2's,4s,4's)-bicyclo[2.2.1]heptane-1-methanesulfonamide]

N,N'-(1S,2S)-1,2-Cyclohexanediylbis[2-hydroxy-7,7-dimethyl-(1r,1'r,2s,2's,4s,4's)-bicyclo[2.2.1]heptane-1-methanesulfonamide]

Cat. No.: B12071603
M. Wt: 546.8 g/mol
InChI Key: KVVHJCZXSZVOLS-UHFFFAOYSA-N
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Description

  • Hydroxyl groups are introduced using appropriate reagents (e.g., hydroboration followed by oxidation).
  • Sulfonation

    • Sulfonation of the hydroxyl groups with methanesulfonic acid (CH₃SO₃H) yields the methanesulfonamide functionality.
  • Industrial Production:

    Industrial-scale production methods may involve modifications of the synthetic route, optimization for yield, and purification steps.

    Preparation Methods

    Synthetic Routes:

    The synthesis of this compound involves several steps. One common approach is as follows:

    • Formation of Bicyclo[2.2.1]heptane Core

      • Start with a suitable precursor (e.g., a cyclohexene derivative).
      • Perform a Diels-Alder reaction to construct the bicyclo[2.2.1]heptane core.

    Chemical Reactions Analysis

    Reactions:

      Oxidation: The compound can undergo oxidation reactions, converting hydroxyl groups to carbonyl groups.

      Substitution: Substitution reactions may occur at the hydroxyl or sulfonamide positions.

      Reduction: Reduction of carbonyl groups to alcohols is feasible.

    Common Reagents and Conditions:

      Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

      Substitution: Alkylating agents (e.g., alkyl halides) or nucleophiles (e.g., amines).

      Reduction: Reducing agents such as sodium borohydride (NaBH₄).

    Major Products:

    The major products depend on the specific reaction conditions and functional groups involved.

    Scientific Research Applications

    This compound finds applications in various fields:

      Chemistry: As a building block for more complex molecules.

      Biology: Potential bioactive properties due to its unique structure.

      Medicine: Investigated for therapeutic effects (e.g., anti-inflammatory or antiviral activity).

      Industry: Used in the synthesis of specialized materials.

    Mechanism of Action

    The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.

    Comparison with Similar Compounds

    Similar compounds include:

      (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide: , which shares the bicyclo[2.2.1]heptane core.

      (1R,2R)-N,N’-Dimethyl-1,2-cyclohexanediamine: , another related compound.

    Properties

    Molecular Formula

    C26H46N2O6S2

    Molecular Weight

    546.8 g/mol

    IUPAC Name

    1-(2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)-N-[2-[(2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)methylsulfonylamino]cyclohexyl]methanesulfonamide

    InChI

    InChI=1S/C26H46N2O6S2/c1-23(2)17-9-11-25(23,21(29)13-17)15-35(31,32)27-19-7-5-6-8-20(19)28-36(33,34)16-26-12-10-18(14-22(26)30)24(26,3)4/h17-22,27-30H,5-16H2,1-4H3

    InChI Key

    KVVHJCZXSZVOLS-UHFFFAOYSA-N

    Canonical SMILES

    CC1(C2CCC1(C(C2)O)CS(=O)(=O)NC3CCCCC3NS(=O)(=O)CC45CCC(C4(C)C)CC5O)C

    Origin of Product

    United States

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